![molecular formula C18H21NO4S B5809716 N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide](/img/structure/B5809716.png)
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide, also known as PSB-603, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells.
Mecanismo De Acción
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide acts as a selective antagonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. The activation of GPR119 by endogenous ligands or synthetic agonists stimulates the secretion of GLP-1 and PYY, which in turn enhances glucose-stimulated insulin secretion and improves glucose tolerance. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide inhibits the activation of GPR119 by blocking the binding of endogenous ligands or synthetic agonists to the receptor.
Biochemical and Physiological Effects
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the enhancement of glucose-stimulated insulin secretion, improvement of glucose tolerance, and increase in GLP-1 and PYY secretion. In addition, it has also been reported to reduce food intake and body weight in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has several advantages for lab experiments, including its selectivity for the GPR119 receptor and its ability to modulate glucose homeostasis and appetite regulation. However, there are also some limitations, such as its low solubility in water and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
For research include the optimization of the synthesis method, the development of more potent and selective GPR119 antagonists, and the evaluation of the long-term safety and efficacy of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide involves several steps, including the reaction of 4-bromobenzyl alcohol with propylsulfonyl chloride to form 4-(propylsulfonyl)benzyl bromide. The resulting compound is then reacted with 4-hydroxyphenylacetic acid in the presence of a base to form N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide. The overall yield of the synthesis method is reported to be around 30%.
Aplicaciones Científicas De Investigación
N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM) and obesity. The GPR119 receptor is known to play a crucial role in glucose homeostasis and incretin hormone secretion. N-(4-{[4-(propylsulfonyl)benzyl]oxy}phenyl)acetamide has been shown to enhance glucose-stimulated insulin secretion and improve glucose tolerance in animal models of T2DM. In addition, it has also been reported to increase glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion, which are important hormones involved in appetite regulation and satiety.
Propiedades
IUPAC Name |
N-[4-[(4-propylsulfonylphenyl)methoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-12-24(21,22)18-10-4-15(5-11-18)13-23-17-8-6-16(7-9-17)19-14(2)20/h4-11H,3,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIAEUOWWXURQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-{[4-(Propylsulfonyl)benzyl]oxy}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

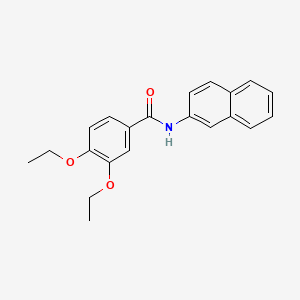
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
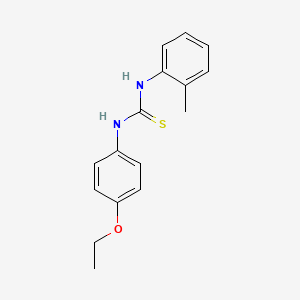
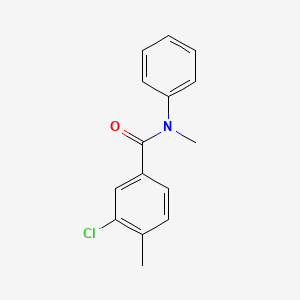
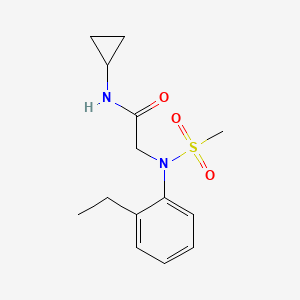
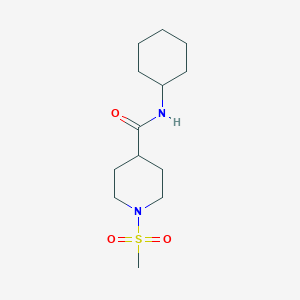

![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
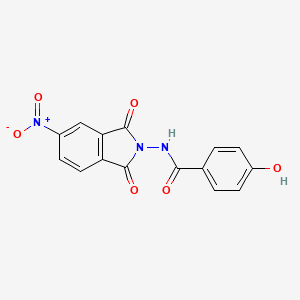
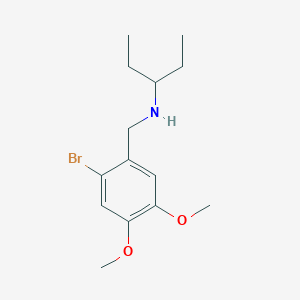
![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)